molecular formula C17H16F3NO4S B2534479 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034595-61-2

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2534479
CAS No.: 2034595-61-2
M. Wt: 387.37
InChI Key: SZKLVCVHPDBFDU-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide ( 2034595-61-2) is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a structurally distinct architecture, combining a trifluoromethoxy-substituted benzene ring with a hydroxy-substituted indane moiety . The presence of the trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, while the hydroxyindane scaffold can contribute to stereochemical specificity, making this molecule a promising intermediate or scaffold for the development of novel bioactive molecules . Its well-defined molecular structure, with a molecular formula of C17H16F3NO4S and a molecular weight of 387.37 g/mol, makes it highly suitable for structure-activity relationship (SAR) studies, particularly in the design and optimization of enzyme inhibitors or receptor modulators . The synthetic versatility of this benzenesulfonamide compound allows for further derivatization, enabling advanced pharmacological exploration . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage its selective binding properties for innovative studies in chemical biology and pharmaceutical development.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-5-7-15(8-6-14)26(23,24)21-11-16(22)9-12-3-1-2-4-13(12)10-16/h1-8,21-22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKLVCVHPDBFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C16H16F3N1O4S1
  • Molecular Weight : 383.36 g/mol

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that may include:

  • Formation of the Indene Derivative : Starting with 2-hydroxy-2,3-dihydro-1H-indene.
  • Reaction with Trifluoromethoxy Group : This can be achieved through nucleophilic substitution reactions involving appropriate trifluoromethylating agents.
  • Sulfonamide Formation : The final step usually involves the coupling of the indene derivative with a benzenesulfonamide moiety.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can interact with receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values demonstrate effectiveness comparable to standard antibiotics:
Bacterial StrainMIC (µg/mL)Comparison
E. coli50Similar to ceftriaxone
S. aureus40Comparable inhibition zone diameter
Pseudomonas aeruginosa45Effective against resistant strains

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

Studies have shown that this compound can reduce inflammation markers in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers conducted tests on various bacterial strains and found that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
    • Results indicated that it could be effective against antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapy .
  • Anti-inflammatory Activity Assessment :
    • In vitro assays demonstrated that the compound significantly reduced the production of inflammatory mediators in macrophage cell lines.
    • The study concluded that it might be beneficial in treating conditions characterized by chronic inflammation .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to target enzymes involved in inflammatory pathways, suggesting a potential mechanism for its anti-inflammatory effects .

Scientific Research Applications

Enzyme Inhibition

Enzyme Inhibitors : The compound has been studied for its inhibitory effects on various enzymes, which is crucial for developing therapeutic agents. For instance, sulfonamide derivatives have shown promise as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase.

Case Study: Acetylcholinesterase Inhibition

Research has demonstrated that certain sulfonamide derivatives exhibit potent inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. The structure of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suggests it could similarly affect this enzyme due to the presence of the sulfonamide group, which is known for its enzyme-inhibiting properties .

Anticancer Activity

Anticancer Research : The compound's structural features may contribute to its potential as an anticancer agent. Studies have focused on designing sulfonamide derivatives that target specific cancer cell lines.

Case Study: Carbonic Anhydrase IX Inhibition

A study highlighted the development of new benzenesulfonamide derivatives that inhibited carbonic anhydrase IX, an enzyme overexpressed in various cancers. These derivatives demonstrated significant selectivity and efficacy against cancer cell lines, suggesting that this compound could be a candidate for similar studies .

Antimicrobial Properties

Antimicrobial Agents : The sulfonamide moiety is well-known for its antibacterial properties. Compounds with this structure have been explored for their ability to combat bacterial infections.

Case Study: Antibacterial Activity

Research indicates that sulfonamides can interfere with bacterial growth by inhibiting essential enzymes involved in bacterial metabolism. For example, studies on related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria . The potential application of this compound in this area remains an important avenue for further investigation.

Summary of Findings

Application AreaKey FindingsReferences
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Anticancer ActivityEffective against carbonic anhydrase IX in cancer cells
Antimicrobial PropertiesExhibits antibacterial activity against various bacteria

Comparison with Similar Compounds

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

  • Key Difference : Replaces the trifluoromethoxy group with a pyrazole ring.

(E)-2-(5-Fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-(4-(trifluoromethoxy)phenylsulfonyl)acetamide

  • Key Difference : Contains a methylthio (SMe) benzylidene moiety and an acetamide linker.
  • Impact : The SMe group increases lipophilicity, while the acetamide linker may enhance flexibility, affecting target binding .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

  • Key Difference : A "double" sulfonamide with fluorinated aryl groups.
  • Impact : Dual sulfonamide groups may improve solubility but could introduce steric hindrance, reducing membrane permeability .

Spectroscopic and Physicochemical Properties

Compound IR ν(C=S) (cm⁻¹) IR ν(NH) (cm⁻¹) ¹³C-NMR (C=O, ppm) LogP*
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide N/A 3150–3319 N/A ~3.5
Hydrazinecarbothioamides [4–6] 1243–1258 3150–3319 1663–1682 2.8–3.2
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1247–1255 3278–3414 Absent 3.0–3.5

Notes:

  • The absence of ν(C=O) in IR spectra confirms cyclization in triazole derivatives .
  • The trifluoromethoxy group increases LogP by ~0.5 units compared to methoxy analogues, enhancing membrane permeability .

Q & A

Q. Methodological approaches :

  • Spectroscopic analysis : 1^1H/13^13C NMR to confirm stereochemistry and functional groups (e.g., hydroxyindene, trifluoromethoxy).
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced: How should experimental designs be structured to evaluate biological activity in disease models?

Q. Key considerations :

  • Target selection : Prioritize assays relevant to sulfonamide pharmacology (e.g., kinase inhibition, ion channel modulation) based on structural analogs like AMPA receptor modulators .
  • In vitro models : Use cell lines (e.g., A375 melanoma, Colo205 colon cancer) for IC50_{50} determination via MTT assays, with controls for off-target effects .
  • In vivo validation : Dose-response studies in xenograft models, monitoring plasma concentrations and pharmacodynamic markers (e.g., phosphorylated MEK1) to establish efficacy thresholds .

Advanced: How can researchers resolve contradictions in reported potency across studies?

Q. Analytical strategies :

  • Assay variability : Compare buffer conditions (pH, ion concentration) and readout methods (e.g., fluorescence vs. luminescence).
  • Compound stability : Test degradation under assay conditions (e.g., DMSO stock stability over time) using LC-MS .
  • Target engagement : Use biophysical methods (e.g., surface plasmon resonance) to directly measure binding affinity, bypassing cellular variability .

Advanced: What methodologies are critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

Q. Integrated approaches :

  • PK studies : Administer single oral doses in rodents, collect plasma samples at intervals, and quantify compound levels via LC-MS/MS. Calculate AUC, CmaxC_{\text{max}}, and half-life .
  • PD modeling : Link plasma concentrations to biomarker modulation (e.g., pMEK1 inhibition) using indirect response models. For example, a Hill coefficient >8 indicates steep efficacy thresholds .
  • CNS penetration : Assess brain-to-plasma ratios in preclinical species if neurological targets are suspected, as seen in AMPA receptor modulators .

Advanced: How can reaction mechanisms and intermediate stability be investigated during synthesis?

Q. Techniques :

  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to detect transient intermediates (e.g., sulfonyl chlorides).
  • Computational modeling : Use density functional theory (DFT) to predict activation energies for key steps (e.g., nucleophilic attack on the sulfonamide group).
  • Stability assays : Expose intermediates to varying temperatures/pH levels and analyze degradation products by NMR .

Advanced: What strategies optimize the compound’s selectivity against off-target proteins?

Q. Methodology :

  • Panel screening : Test against >50 kinases or GPCRs using competitive binding assays (e.g., DiscoverX KINOMEscan).
  • Structural analysis : Perform X-ray crystallography or cryo-EM to identify binding pocket interactions. Modify the dihydroindenyl or trifluoromethoxy groups to reduce off-target affinity .
  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein targets in cellular models .

Advanced: How can researchers validate the compound’s metabolic stability and toxicity profile?

Q. Approaches :

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to measure intrinsic clearance. Identify major metabolites via UPLC-QTOF .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • In vivo toxicity : Conduct 14-day repeat-dose studies in rodents, monitoring ALT/AST levels and histopathology .

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